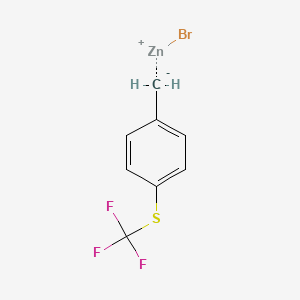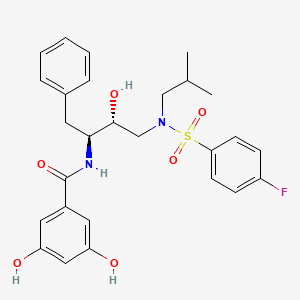
HIV-1 protease-IN-6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
HIV-1 protease-IN-6 is a potent inhibitor of the HIV-1 protease enzyme, which plays a crucial role in the life cycle of the human immunodeficiency virus (HIV). This enzyme is responsible for cleaving newly synthesized polyproteins into mature protein components, which are essential for the assembly and maturation of infectious virions . By inhibiting this enzyme, this compound prevents the maturation of the virus, thereby reducing its ability to infect new cells.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of HIV-1 protease-IN-6 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes often require precise control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions: HIV-1 protease-IN-6 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its efficacy and stability .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions to ensure the desired transformation .
Major Products Formed: The major products formed from these reactions are derivatives of this compound with improved pharmacological properties. These derivatives are often tested for their efficacy in inhibiting the HIV-1 protease enzyme .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
HIV-1 protease-IN-6 exerts its effects by binding to the active site of the HIV-1 protease enzyme. This binding prevents the enzyme from cleaving the polyprotein precursors into mature proteins, thereby inhibiting the maturation of the virus . The molecular targets of this compound include the catalytic residues of the protease enzyme, which are essential for its activity .
Comparación Con Compuestos Similares
- Saquinavir
- Ritonavir
- Indinavir
- Lopinavir
- Nelfinavir
HIV-1 protease-IN-6 stands out due to its unique chemical structure and its ability to overcome resistance mutations that may affect other protease inhibitors .
Propiedades
Fórmula molecular |
C27H31FN2O6S |
|---|---|
Peso molecular |
530.6 g/mol |
Nombre IUPAC |
N-[(2S,3R)-4-[(4-fluorophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-3,5-dihydroxybenzamide |
InChI |
InChI=1S/C27H31FN2O6S/c1-18(2)16-30(37(35,36)24-10-8-21(28)9-11-24)17-26(33)25(12-19-6-4-3-5-7-19)29-27(34)20-13-22(31)15-23(32)14-20/h3-11,13-15,18,25-26,31-33H,12,16-17H2,1-2H3,(H,29,34)/t25-,26+/m0/s1 |
Clave InChI |
YUYRLUJCQDDJKL-IZZNHLLZSA-N |
SMILES isomérico |
CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)C2=CC(=CC(=C2)O)O)O)S(=O)(=O)C3=CC=C(C=C3)F |
SMILES canónico |
CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)C2=CC(=CC(=C2)O)O)O)S(=O)(=O)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


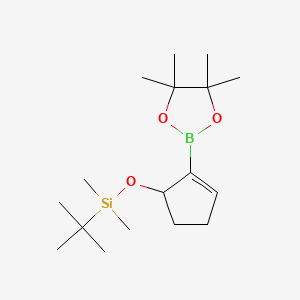
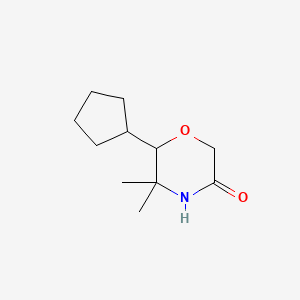
![(hexahydro-1H-pyrrolo[1,2-a]azepin-9a(5H)-yl)methanol](/img/structure/B14888053.png)
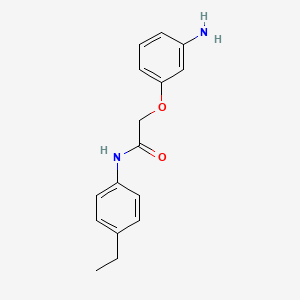
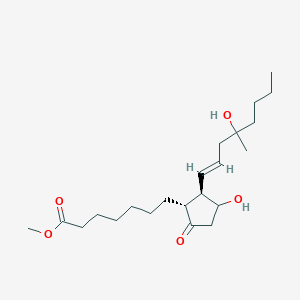
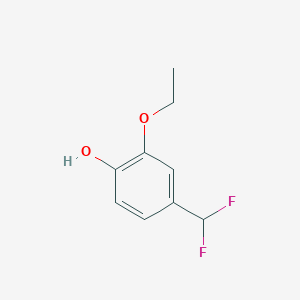
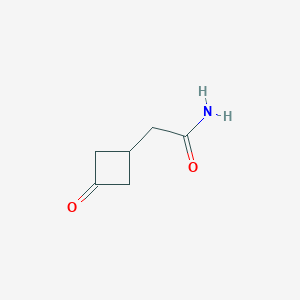
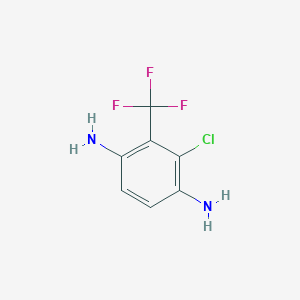
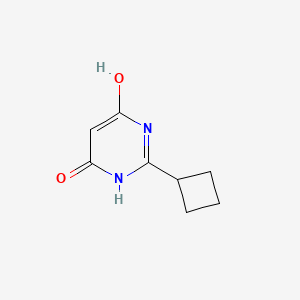
![3,5,7-Trichlorothieno[3,2-b]pyridine](/img/structure/B14888105.png)
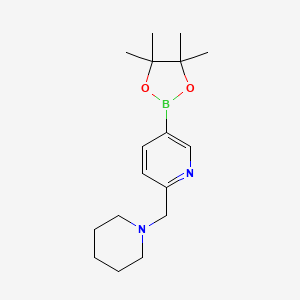
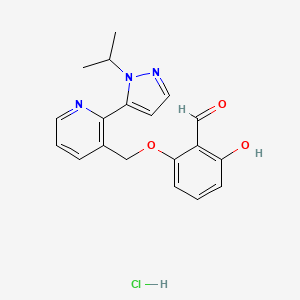
![[3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl quinoline-2-carboxylate](/img/structure/B14888125.png)
